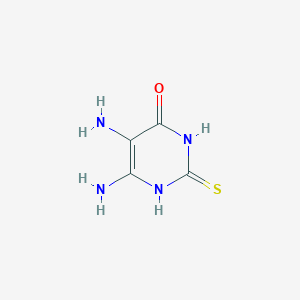

4,5-Diamino-2-thiouracil

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS/c5-1-2(6)7-4(10)8-3(1)9/h5H2,(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSWOQHLIDKEOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=S)NC1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143249 | |

| Record name | 4,5-Diamino-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004-76-8 | |

| Record name | 4,5-Diamino-6-hydroxy-2-mercaptopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Diamino-2-thiouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1004-76-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Diamino-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-diamino-2-mercaptopyrimidine-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,5-Diamino-2-thiouracil CAS number and safety data sheet

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Diamino-2-thiouracil, a pyrimidine derivative, is a molecule of significant interest in medicinal chemistry and drug development. Its structural similarity to endogenous nucleobases makes it a candidate for investigation in various therapeutic areas, particularly as an antimetabolite or a scaffold for the synthesis of more complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical identity, safety data, synthesis protocols, and potential biological relevance.

Chemical Identification and Properties

CAS Number: 1004-76-8

Synonyms: 5,6-Diamino-2-thiouracil, 4,5-Diamino-6-hydroxy-2-mercaptopyrimidine[1]

Molecular Formula: C₄H₆N₄OS

Molecular Weight: 158.18 g/mol

The physical and chemical properties of 4,5-Diamino-2-thiouracil are summarized in the table below.

| Property | Value | Reference |

| Appearance | Solid | |

| Melting Point | >300 °C | |

| Assay | 85% | |

| InChI Key | QYSWOQHLIDKEOL-UHFFFAOYSA-N | |

| SMILES String | NC1=C(N)C(=O)NC(=S)N1 |

Safety Data Sheet

A comprehensive summary of the safety information for 4,5-Diamino-2-thiouracil is presented below, compiled from available Material Safety Data Sheets (MSDS).

| Hazard Identification | GHS Classification | Precautionary Statements |

| Pictogram | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| Signal Word | Warning | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P312: Call a POISON CENTER or doctor/ physician if you feel unwell. |

| First Aid Measures | |

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

| Handling and Storage | |

| Precautions for Safe Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. |

| Conditions for Safe Storage | Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. |

| Personal Protective Equipment | |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166. |

| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. |

| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. |

Experimental Protocols

Synthesis of 4,5-Diamino-2-thiouracil

A common synthetic route to 4,5-Diamino-2-thiouracil involves the nitrosation of 6-amino-2-thiouracil followed by reduction. A representative protocol is described below.

Materials:

-

6-Amino-2-thiouracil

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium dithionite (Na₂S₂O₄)

-

Water

Procedure:

-

Nitrosation: Dissolve 6-amino-2-thiouracil in a suitable aqueous acidic solution, typically dilute hydrochloric acid. Cool the solution in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise while maintaining the low temperature. The reaction mixture will typically change color, indicating the formation of the nitroso intermediate.

-

Reduction: After the nitrosation is complete, the nitroso intermediate is reduced. A solution of sodium dithionite in water is added portion-wise to the reaction mixture. The color of the solution will change again as the nitroso group is reduced to an amino group.

-

Isolation: The product, 4,5-diamino-2-thiouracil, may precipitate out of the solution upon completion of the reduction. The solid can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

This synthetic workflow can be visualized in the following diagram:

Caption: A simplified workflow for the synthesis of 4,5-Diamino-2-thiouracil.

Biological Activity and Signaling Pathways

While specific signaling pathways for 4,5-diamino-2-thiouracil are not extensively documented, its structural similarity to purine precursors suggests potential involvement in nucleotide metabolism pathways. Thiouracil derivatives are known to act as inhibitors of various enzymes. For instance, the well-known derivative propylthiouracil inhibits thyroid peroxidase, thereby blocking the synthesis of thyroid hormones.

Given its diaminopyrimidine core, 4,5-diamino-2-thiouracil could potentially be explored as an inhibitor of enzymes that utilize similar endogenous substrates, such as dihydrofolate reductase (DHFR) or kinases. Many diaminopyrimidine derivatives have been investigated as DHFR inhibitors for antibacterial and anticancer applications.

The general mechanism of action for such antimetabolites often involves competitive inhibition of an enzyme or incorporation into nucleic acids, leading to disruption of cellular processes. A hypothetical signaling pathway illustrating the potential mechanism of a diaminopyrimidine-based drug targeting cell proliferation is shown below.

Caption: A potential mechanism of action for a diaminopyrimidine-based drug.

Experimental Workflow for Biological Evaluation

For researchers interested in evaluating the biological activity of 4,5-Diamino-2-thiouracil, a typical experimental workflow for in vitro screening is outlined below. This workflow is designed to assess the cytotoxic and potential mechanistic effects of the compound on cancer cell lines.

Caption: A standard workflow for evaluating the in vitro activity of a test compound.

Conclusion

4,5-Diamino-2-thiouracil is a versatile chemical intermediate with potential applications in drug discovery. This guide has provided essential information regarding its identification, safety, and synthesis. While its specific biological roles are still under exploration, its structural features suggest it may serve as a valuable starting point for the development of novel therapeutics, particularly in the realm of antimetabolite-based therapies. Further research into its mechanism of action and potential enzymatic targets will be crucial in fully elucidating its therapeutic potential.

References

Spectroscopic Characterization of 4,5-Diamino-2-thiouracil: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Diamino-2-thiouracil is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to endogenous purines and its potential as a scaffold for various therapeutic agents. A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and the study of its interactions with biological targets. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and UV-Vis) for 4,5-Diamino-2-thiouracil, based on the analysis of structurally related compounds. Detailed experimental protocols for acquiring this data and a generalized workflow for spectroscopic analysis are also presented.

Note: Extensive searches for experimentally derived spectroscopic data specifically for 4,5-Diamino-2-thiouracil did not yield publicly available, peer-reviewed spectra. The data presented herein is predictive and based on the known spectroscopic features of analogous thiouracil and diaminopyrimidine derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 4,5-Diamino-2-thiouracil. These predictions are based on the fundamental principles of each spectroscopic technique and data from similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Notes |

| ~11-12 | Broad Singlet | 1H | N1-H | Chemical shift can be highly variable depending on solvent and concentration. May exchange with D₂O. |

| ~9-10 | Broad Singlet | 1H | N3-H | Chemical shift can be highly variable depending on solvent and concentration. May exchange with D₂O. |

| ~5-7 | Broad Singlet | 2H | C4-NH₂ | Chemical shift is dependent on solvent and temperature. May exchange with D₂O. |

| ~4-6 | Broad Singlet | 2H | C5-NH₂ | Chemical shift is dependent on solvent and temperature. May exchange with D₂O. |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~175-185 | C2 (C=S) | The thione carbon is typically found in this downfield region. |

| ~150-160 | C4 | Carbon attached to an amino group and part of a C=C bond. |

| ~140-150 | C6 | Carbon adjacent to two nitrogen atoms. |

| ~95-105 | C5 | Carbon attached to an amino group. |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3200 | Strong, Broad | N-H stretching (NH and NH₂ groups) |

| 1650-1600 | Strong | C=C stretching |

| 1600-1550 | Medium | N-H bending (scissoring) |

| ~1250 | Medium-Strong | C=S stretching (thione) |

Table 4: Predicted UV-Vis Spectral Data

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |

| ~280-320 | High | Ethanol or Water | π → π* transition of the conjugated system. The exact wavelength can be sensitive to pH due to protonation states. |

Experimental Workflow

The general workflow for the spectroscopic analysis of a compound like 4,5-Diamino-2-thiouracil is depicted below. This process ensures the acquisition of high-quality data for structural elucidation and purity assessment.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of dry 4,5-Diamino-2-thiouracil.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the potential for hydrogen bonding and the presence of exchangeable protons.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

To confirm exchangeable protons (NH, NH₂), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the dry, solid 4,5-Diamino-2-thiouracil powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Objective: To investigate the electronic transitions within the conjugated system of the molecule.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of 4,5-Diamino-2-thiouracil of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent such as ethanol or methanol.

-

From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

-

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes. Fill one cuvette with the solvent to be used as a reference.

-

Fill the second cuvette with the sample solution.

-

Scan a spectrum over a range of approximately 200-800 nm.

-

Record the wavelength of maximum absorbance (λmax).

-

The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Synthesis and Characterization of 4,5-Diamino-2-thiouracil Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,5-Diamino-2-thiouracil sulfate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific salt in publicly accessible literature, this document outlines a putative synthetic pathway and proposes characterization methodologies based on established chemical principles and data from closely related structural analogs. The guide includes detailed, albeit theoretical, experimental protocols, tabulated data for key physical and chemical properties, and visual representations of the synthetic workflow to aid researchers in their endeavors.

Introduction

Pyrimidine derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities. Among these, aminothiouracils are of particular interest due to their structural similarity to endogenous nucleobases, allowing them to interact with various biological targets. 4,5-Diamino-2-thiouracil, as a precursor for various heterocyclic systems, holds significant potential in the synthesis of novel bioactive molecules. Its sulfate salt is expected to exhibit improved solubility and stability, making it a more viable candidate for pharmaceutical applications. This guide aims to provide a foundational understanding of the synthesis and characterization of 4,5-Diamino-2-thiouracil sulfate.

Proposed Synthesis of 4,5-Diamino-2-thiouracil Sulfate

A plausible and commonly employed synthetic route to 4,5-diaminopyrimidines involves a two-step process starting from a 4-aminopyrimidine precursor: nitrosation at the 5-position followed by reduction of the resulting nitroso group. The final step would be the formation of the sulfate salt.

Synthesis Workflow

Caption: Proposed synthetic pathway for 4,5-Diamino-2-thiouracil Sulfate.

Experimental Protocols

Disclaimer: The following protocols are hypothetical and based on standard procedures for analogous reactions. Researchers should conduct their own risk assessments and optimization studies.

Step 1: Synthesis of 4-Amino-5-nitroso-2-thiouracil (Nitrosation)

-

Dissolution: Suspend 4-amino-2-thiouracil (1.0 eq) in a suitable volume of water at room temperature.

-

Acidification: Cool the suspension in an ice bath to 0-5 °C and slowly add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring.

-

Nitrosation: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in water. Add this solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. The formation of a colored precipitate (typically red or purple) indicates the formation of the nitroso compound.

-

Isolation: Filter the precipitate, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Drying: Dry the product under vacuum at a low temperature.

Step 2: Synthesis of 4,5-Diamino-2-thiouracil (Reduction)

-

Suspension: Suspend the 4-amino-5-nitroso-2-thiouracil (1.0 eq) in water or an aqueous ammonia solution.

-

Reduction: While stirring vigorously, add a reducing agent such as sodium dithionite (Na₂S₂O₄) (2-3 eq) portion-wise, maintaining the temperature below 50 °C. The disappearance of the color of the nitroso compound indicates the completion of the reduction. Alternatively, catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) can be employed.

-

Isolation: After complete reduction, cool the reaction mixture and collect the precipitated product by filtration.

-

Purification: Wash the product with cold water and then with ethanol. The crude product can be recrystallized from a suitable solvent like water or ethanol if necessary.

-

Drying: Dry the purified 4,5-diamino-2-thiouracil under vacuum.

Step 3: Synthesis of 4,5-Diamino-2-thiouracil Sulfate (Salt Formation)

-

Dissolution/Suspension: Dissolve or suspend the purified 4,5-diamino-2-thiouracil (1.0 eq) in a suitable solvent, such as ethanol.

-

Acidification: Slowly add a stoichiometric amount of concentrated sulfuric acid (H₂SO₄) dropwise with stirring. An exotherm may be observed.

-

Precipitation: The sulfate salt is expected to precipitate out of the solution upon addition of the acid. The mixture may be stirred for an additional period to ensure complete salt formation.

-

Isolation: Collect the precipitate by filtration.

-

Washing and Drying: Wash the product with the solvent used for the reaction (e.g., ethanol) and then with diethyl ether. Dry the final product, 4,5-Diamino-2-thiouracil sulfate, under vacuum.

Physicochemical and Spectroscopic Characterization

The following table summarizes the known and predicted physicochemical and spectroscopic properties of 4,5-Diamino-2-thiouracil sulfate.

| Property | Data | Reference/Method |

| Molecular Formula | C₄H₈N₄O₅S₂ | Calculated |

| Molecular Weight | 256.26 g/mol | Calculated |

| CAS Number | 117043-67-1 | Chemical Abstracts Service |

| Appearance | Expected to be a crystalline solid | Based on similar compounds |

| Melting Point | >300 °C (decomposes) | Typical for pyrimidine salts |

| Solubility | Expected to be soluble in water and DMSO | General property of sulfate salts |

| ¹H NMR (DMSO-d₆) | Predicted: δ 5.5-6.5 (br s, 2H, NH₂), 7.0-8.0 (br s, 2H, NH₂), 10.0-11.0 (br s, 2H, NH) | Based on similar pyrimidine structures. Peak positions can vary with concentration and pH. |

| ¹³C NMR (DMSO-d₆) | Predicted: δ 100-110 (C5), 140-150 (C4), 150-160 (C6), 170-180 (C2) | Based on analogous thiouracil derivatives. |

| FT-IR (KBr, cm⁻¹) | Predicted: 3400-3100 (N-H str), 1650-1600 (C=C, C=N str), 1200-1100 (C=S str), 1100-1000 (S=O str of SO₄²⁻) | Characteristic functional group frequencies. |

| Mass Spectrometry (ESI+) | Predicted: m/z 159.03 [M+H]⁺ (for the free base) | Calculated for C₄H₇N₄OS⁺ |

| Elemental Analysis | C: 18.75%, H: 3.15%, N: 21.86%, O: 31.21%, S: 25.02% | Calculated for C₄H₈N₄O₅S₂ |

Potential Applications and Signaling Pathways

While specific biological activities for 4,5-Diamino-2-thiouracil sulfate are not extensively documented, its structural motifs suggest potential interactions with various biological targets. Diaminopyrimidines are known to act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in both prokaryotes and eukaryotes. The thiouracil moiety is a known inhibitor of thyroid peroxidase and has been investigated for its anticancer properties.

Logical Relationship for Potential DHFR Inhibition

An In-depth Technical Guide to the Physical and Chemical Properties of 4,5-Diamino-2-thiouracil Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4,5-diamino-2-thiouracil and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to its structural similarity to endogenous purines and its potential as a scaffold for developing novel therapeutic agents. This document summarizes key physicochemical data, details relevant experimental protocols, and visualizes important concepts to facilitate further research and development.

Physicochemical Properties

The physicochemical properties of 4,5-diamino-2-thiouracil derivatives are crucial for understanding their behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). Key properties are summarized below.

General Properties of the Core Scaffold

The core structure, 4,5-diamino-2-thiouracil, exists in tautomeric forms, primarily the thione-lactam and thiol-lactim forms. The thione-lactam form is generally considered the more stable in the solid state.

Table 1: General Physicochemical Properties of 4,5-Diamino-2-thiouracil

| Property | Value | Source |

| Molecular Formula | C₄H₆N₄OS | - |

| Molecular Weight | 158.18 g/mol | - |

| Appearance | White to off-white crystalline powder | General observation |

| Melting Point | >300 °C | [1] |

| pKa | 6.06 ± 0.10 (Predicted for 4,5-diaminopyrimidine) | [2] |

| Solubility | Soluble in DMSO and DMF | General knowledge for similar compounds |

Note: Experimental data for the specific 4,5-diamino-2-thiouracil core is limited. Some data is extrapolated from closely related structures like 4,5-diaminopyrimidine.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and characterization of 4,5-diamino-2-thiouracil derivatives.

Table 2: Summary of Expected Spectroscopic Characteristics

| Technique | Key Features and Expected Ranges |

| ¹H NMR | Signals for amine protons (NH₂) typically appear as broad singlets. Aromatic protons on the pyrimidine ring will have characteristic chemical shifts. Data for 4,5-diaminopyrimidine in DMSO-d₆ shows signals for the amine and ring protons.[3][4][5] |

| ¹³C NMR | Carbon signals for the pyrimidine ring, including the thiocarbonyl carbon (C=S), will be present in characteristic regions. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the amino groups (around 3300-3500 cm⁻¹), C=O stretching (if applicable in tautomeric forms or derivatives), C=S stretching (around 1100-1200 cm⁻¹), and C=C and C-N stretching of the pyrimidine ring. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the specific derivative will be observed, along with characteristic fragmentation patterns. |

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of 4,5-diamino-2-thiouracil derivatives.

Synthesis of 4,5-Diaminouracil Hydrochloride (A Related Precursor)

A common precursor for many pyrimidine derivatives is 4,5-diaminouracil. A typical synthesis involves the reduction of a nitroso intermediate.[6]

Protocol:

-

** nitrosation:** A solution of 6-aminouracil in water is treated with sodium nitrite in the presence of a mineral acid (e.g., hydrochloric acid) at a low temperature to form the red 6-amino-5-nitrosouracil.[6]

-

Reduction: The isolated nitroso compound is then reduced to the corresponding 4,5-diaminouracil. A common reducing agent is sodium hydrosulfite (sodium dithionite). The reaction is typically carried out in a basic aqueous solution.[6]

-

Isolation: The resulting diaminouracil can be precipitated and isolated. For purification, it can be converted to its hydrochloride salt by treatment with concentrated hydrochloric acid.[6]

General Method for Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Record the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Reference the chemical shifts to the residual solvent peak.

IR Spectroscopy:

-

Prepare a sample as a KBr pellet or a thin film.

-

Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., ESI, CI, or EI).

-

Acquire the mass spectrum over an appropriate m/z range.

Biological Activity and Signaling Pathways

Thiouracil derivatives have been investigated for a range of biological activities, most notably as anticancer agents. Their mechanism of action often involves the modulation of key cellular processes like cell cycle progression and apoptosis.

Anticancer Activity and Enzyme Inhibition

Several studies have highlighted the potential of thiouracil and diaminopyrimidine derivatives as inhibitors of various enzymes crucial for cancer cell proliferation. Diaminopyrimidines are known inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis.[7] More recently, derivatives of these scaffolds have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs).[8][9][10]

CDKs are a family of protein kinases that regulate the cell cycle.[8] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Modulation of Cell Cycle Regulatory Proteins

The anticancer effects of some uracil and thiouracil derivatives have been linked to their ability to modulate the expression of key cell cycle regulatory proteins. Specifically, an increase in the expression of the cyclin-dependent kinase inhibitors p21 and p27 has been observed.[11] These proteins act as brakes on the cell cycle, and their upregulation can lead to cell cycle arrest, typically at the G1/S or G2/M checkpoints.[11][12][13][14][15]

The following diagram illustrates a plausible signaling pathway for the anticancer activity of 4,5-diamino-2-thiouracil derivatives based on their known effects on CDKs and cell cycle regulators.

Caption: Proposed mechanism of anticancer activity for 4,5-diamino-2-thiouracil derivatives.

Conclusion

4,5-Diamino-2-thiouracil derivatives represent a promising class of compounds for drug discovery, particularly in the field of oncology. This guide has summarized the available physicochemical data, provided essential experimental protocols, and outlined a potential mechanism of action. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of these compounds. The provided diagrams and tables serve as a foundational resource for researchers in this area.

References

- 1. 4,5-Diaminopyrimidine | 13754-19-3 [chemicalbook.com]

- 2. 4,5-Diaminopyrimidine price,buy 4,5-Diaminopyrimidine - chemicalbook [chemicalbook.com]

- 3. 4,5-Diaminopyrimidine | C4H6N4 | CID 83703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,5-Diaminopyrimidine(13754-19-3) 1H NMR [m.chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 8. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A synthetic uracil derivative with antitumor activity through decreasing cyclin D1 and Cdk1, and increasing p21 and p27 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. p21 and p27: roles in carcinogenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New roles for p21 and p27 cell-cycle inhibitors: a function for each cell compartment? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. P21 and P27 promote tumorigenesis and progression via cell cycle acceleration in seminal vesicles of TRAMP mice - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Tautomerism in Substituted 2-Thiouracil Compounds

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in substituted 2-thiouracil compounds. It delves into the structural forms, the advanced experimental and computational methodologies used for their characterization, and the quantitative analysis of their equilibria. The biological and pharmaceutical significance of this tautomerism is also explored, offering valuable insights for drug discovery and development.

Introduction to 2-Thiouracil Tautomerism

2-Thiouracil is a heterocyclic compound structurally analogous to the nucleobase uracil, with the oxygen atom at position 2 replaced by a sulfur atom.[1] This substitution introduces a rich tautomeric landscape, primarily involving thione-thiol and keto-enol equilibria.[1][2] The compound can exist in several tautomeric forms, with the thione-keto form generally predominating under normal conditions.[1][3] The relative stability and population of these tautomers can be influenced by substitution patterns, solvent polarity, and temperature, which in turn significantly impacts the molecule's chemical reactivity, photophysical properties, and biological activity.[3][4][5] Understanding and controlling this tautomeric equilibrium is crucial for applications in medicinal chemistry, particularly in the design of antithyroid agents and photosensitizers for photodynamic therapy.[1][6]

Principal Tautomeric Forms

Substituted 2-thiouracils can exist in a dynamic equilibrium between several tautomeric forms. The primary equilibrium is between the dioxo-thione form and various enol and thiol isomers. The main forms include:

-

Amide-Thione (Keto-Thione) Form: The most stable and predominant form in most conditions.[3]

-

Thiol-Hydroxy Forms: Various isomers resulting from single or double proton transfers to the sulfur and oxygen atoms.

-

Imino-Thiol/Imino-Hydroxy Forms: Less common forms involving the imino group.

The interplay between these forms is critical for the molecule's function and interaction with biological targets.

References

- 1. 2-Thiouracil: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. Kinetics of tautomerisation of thiouracils and cognate species at low temperatures: theory versus experiment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. pubs.acs.org [pubs.acs.org]

Navigating the Coordination Chemistry of Diaminothiouracil Derivatives: A Technical Guide to Their Metal Complexes

A notable scarcity of dedicated research on the metal complexes of 4,5-diamino-2-thiouracil necessitates a focused examination of its close structural analogs. This technical guide provides an in-depth analysis of the molecular structure, synthesis, and characterization of metal complexes formed with related diaminopyrimidine-thione ligands, primarily 4,6-diamino-5-hydroxy-2-mercaptopyrimidine. The insights derived from these analogs offer a foundational understanding for researchers, scientists, and drug development professionals exploring the potential of this class of compounds.

Molecular Structure and Coordination Chemistry

Metal complexes of diaminothiouracil derivatives exhibit versatile coordination behavior, acting as bidentate or monodentate ligands. The primary donor atoms involved in complexation are the sulfur of the thiouracil ring and the nitrogen atoms of the pyrimidine ring and the amino groups.

Coordination Modes

The coordination of 4,6-diamino-5-hydroxy-2-mercaptopyrimidine with various metal ions has been reported to occur through two main modes:

-

N,S-Chelation: The ligand can form a four-membered chelate ring by coordinating through a ring nitrogen atom and the exocyclic sulfur atom. This mode has been observed in complexes with palladium(II).

-

O,N-Chelation: Alternatively, the ligand can form a five-membered chelate ring by coordinating through the deprotonated hydroxyl group at the 5-position and the nitrogen of an adjacent amino group. This has been reported for complexes with molybdenum, tungsten, ruthenium, rhodium, iridium, palladium, rhenium, and uranium.[1]

In some instances, the ligand may act as a monodentate ligand, coordinating through the sulfur atom, as is common for many 2-thiouracil derivatives.[2] The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Structural Data

The geometry of the resulting complexes varies, with square planar geometries proposed for palladium(II) complexes and octahedral geometries for molybdenum, tungsten, ruthenium, rhodium, iridium, rhenium, and uranium complexes.[1]

Table 1: Spectroscopic Data for Metal Complexes of 4,6-diamino-5-hydroxy-2-mercaptopyrimidine

| Complex | Key IR Bands (cm⁻¹) | Key ¹H NMR Shifts (δ, ppm) in DMSO-d₆ |

| Ligand (LH) | 3400-3100 (νNH₂, νOH), 1640 (δNH₂), 1230 (νC=S) | 10.5 (s, 1H, OH), 8.5 (s, 2H, NH₂), 6.2 (s, 2H, NH₂) |

| [Mo₂O₅L₂(H₂O)₂]·H₂O | 950 (νMo=O), 750 (νasMo-O-Mo) | 11.2 (s, 1H, OH), 9.1 (s, 2H, NH₂), 6.8 (s, 2H, NH₂) |

| [RhL₃]·2H₂O | - | 10.8 (s, 1H, OH), 8.8 (s, 2H, NH₂), 6.5 (s, 2H, NH₂) |

| [PdL₂]·2H₂O | - | 11.0 (s, 1H, OH), 9.0 (s, 2H, NH₂), 6.7 (s, 2H, NH₂) |

| [PdL(phen)]Cl·H₂O | - | 11.5 (s, 1H, OH), 9.5 (s, 2H, NH₂), 7.0 (s, 2H, NH₂), 8.0-9.2 (m, 8H, phen) |

Data sourced from reference[1].

Experimental Protocols

The synthesis of metal complexes with diaminothiouracil derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system.

General Synthesis of Metal Complexes with 4,6-diamino-5-hydroxy-2-mercaptopyrimidine[1]

-

Ligand Solution: A solution or suspension of 4,6-diamino-5-hydroxy-2-mercaptopyrimidine is prepared in a suitable solvent, such as a mixture of methanol and water.

-

Metal Salt Solution: The corresponding metal salt (e.g., (NH₄)₂[MoOCl₅], RuCl₃·nH₂O, RhCl₃·3H₂O, K₂[PdCl₄]) is dissolved in an appropriate solvent (e.g., water, methanol).

-

Reaction: The metal salt solution is added to the ligand solution, and the mixture is stirred at room temperature or heated under reflux for a specific period. The pH may be adjusted to facilitate complex formation.

-

Isolation: The resulting precipitate is collected by filtration, washed with appropriate solvents (e.g., water, ethanol, diethyl ether), and dried in vacuo.

Characterization Techniques

The synthesized complexes are typically characterized using a combination of the following analytical methods:

-

Elemental Analysis: To determine the elemental composition and confirm the stoichiometry of the complex.

-

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=S, N-H, O-H) upon complexation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the complexes in solution. Shifts in the proton signals of the ligand upon coordination provide evidence of metal-ligand binding.

-

UV-Visible Spectroscopy: To study the electronic transitions within the complex and provide information about the coordination geometry.

-

Mass Spectrometry: To determine the molecular weight of the complex.

-

Molar Conductivity Measurements: To determine the electrolytic nature of the complexes.

-

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry of the metal center.

-

Thermal Analysis (TGA/DTA): To study the thermal stability of the complexes and the presence of coordinated or lattice water molecules.

-

X-ray Crystallography: To definitively determine the solid-state molecular structure, including bond lengths, bond angles, and coordination geometry.

Biological Significance and Future Directions

Metal complexes of thiouracil and its derivatives are of significant interest due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[5][6][7] The coordination of a metal ion to the thiouracil ligand can enhance its biological efficacy. For instance, some palladium(II) and gold(III) complexes of thiouracil derivatives have shown potent cytotoxic activity against cancer cell lines.[8]

The exploration of metal complexes with 4,5-diamino-2-thiouracil and its analogs remains a promising area of research. Future studies should focus on the synthesis and thorough characterization, including single-crystal X-ray diffraction, of novel complexes to unequivocally establish their molecular structures. A systematic investigation of their biological activities could lead to the development of new therapeutic agents. Furthermore, understanding the structure-activity relationships will be crucial for the rational design of more potent and selective drug candidates based on the diaminothiouracil scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Interactions of metal ions with a 2,4-diaminopyrimidine derivative (trimethoprim). Antibacterial studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. preprints.org [preprints.org]

- 7. preprints.org [preprints.org]

- 8. preprints.org [preprints.org]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Diaminothiouracil Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies related to diaminothiouracil compounds. It further delves into their biological activities, presenting key quantitative data and exploring the signaling pathways they modulate. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and visual representations of complex biological interactions to facilitate further investigation into this promising class of heterocyclic compounds.

Introduction: A Historical Perspective on Thiouracils

The story of diaminothiouracil compounds is intrinsically linked to the broader history of thiouracils, a class of compounds that revolutionized the treatment of hyperthyroidism in the 1940s. The initial discovery of the antithyroid effects of thiourea and subsequently thiouracil is a classic example of serendipity in drug development. In the early 1940s, independent observations by Mackenzie, Mackenzie, and McCollum, as well as Richter and Clisby, revealed the goitrogenic (thyroid-enlarging) properties of certain sulfur-containing compounds in rats.

This pivotal finding led Edwin B. Astwood to systematically investigate a series of thiourea derivatives for their potential therapeutic use in treating thyrotoxicosis. In 1943, Astwood published a landmark paper on the use of 2-thiouracil and 6-propyl-2-thiouracil (PTU) for the management of hyperthyroidism in humans. These compounds were found to inhibit the synthesis of thyroid hormones, offering the first effective medical treatment for this condition. PTU was subsequently approved by the U.S. Food and Drug Administration in 1947 and remains a clinically important antithyroid medication.[1]

The core thiouracil scaffold, a pyrimidine ring with a sulfur atom at the 2-position, proved to be a versatile platform for chemical modification. The introduction of amino groups to this scaffold, creating aminothiouracils and diaminothiouracils, opened up new avenues for exploring a wider range of biological activities beyond antithyroid effects. These amino-substituted derivatives have since been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents, among other therapeutic applications. This guide will focus on the discovery, synthesis, and biological evaluation of these diaminothiouracil compounds.

Synthesis of Diaminothiouracil Compounds

The synthesis of diaminothiouracil compounds typically involves a multi-step process starting from readily available precursors. A common strategy involves the initial construction of the 6-aminothiouracil ring, followed by the introduction of a second amino group at the 5-position.

Synthesis of 6-Amino-2-Thiouracil

The foundational precursor, 6-amino-2-thiouracil, can be synthesized through the condensation of ethyl cyanoacetate and thiourea in the presence of a strong base, such as sodium ethoxide.

Experimental Protocol:

-

Materials: Ethyl cyanoacetate, thiourea, sodium metal, absolute ethanol.

-

Procedure:

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

To the sodium ethoxide solution, add thiourea and ethyl cyanoacetate.

-

Reflux the reaction mixture for several hours.

-

After cooling, the resulting precipitate is collected by filtration.

-

The collected solid is then dissolved in water and acidified with a suitable acid (e.g., acetic acid) to precipitate the 6-amino-2-thiouracil.

-

The product is then filtered, washed with water, and dried.

-

Synthesis of 5,6-Diamino-2-Thiouracil

The introduction of the second amino group at the 5-position is typically achieved through a two-step process of nitrosation followed by reduction.

Experimental Protocol:

-

Step 1: Nitrosation of 6-Amino-2-Thiouracil

-

Materials: 6-Amino-2-thiouracil, sodium nitrite, glacial acetic acid, water.

-

Procedure:

-

Suspend 6-amino-2-thiouracil in water.

-

Add glacial acetic acid to the suspension.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of sodium nitrite in water while maintaining a low temperature.

-

The resulting 6-amino-5-nitroso-2-thiouracil precipitates out of the solution.

-

Filter the product, wash with cold water, and dry.

-

-

-

Step 2: Reduction of 6-Amino-5-nitroso-2-thiouracil

-

Materials: 6-Amino-5-nitroso-2-thiouracil, sodium hydrosulfite (sodium dithionite), water.

-

Procedure:

-

Suspend the 6-amino-5-nitroso-2-thiouracil in warm water.

-

Heat the suspension gently on a steam bath.

-

Gradually add solid sodium hydrosulfite to the stirred suspension until the characteristic color of the nitroso compound disappears.

-

Add a slight excess of sodium hydrosulfite and continue heating and stirring for a short period.

-

Cool the reaction mixture to allow the 5,6-diamino-2-thiouracil to precipitate.

-

Filter the product, wash with water, and dry.

-

-

Quantitative Biological Activity Data

Diaminothiouracil and its derivatives have been evaluated for a range of biological activities. The following tables summarize some of the reported quantitative data for these and closely related compounds.

Table 1: Anticancer Activity of Thiouracil Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 5,5′-(phenylmethylene)bis(6-amino-2-thiouracil) derivative 1 | HeLa | 4.18 | [2] |

| 5,5′-(phenylmethylene)bis(6-amino-2-thiouracil) derivative 2 | HeLa | 10.20 | [2] |

| 5-Fluorouracil (Reference) | HeLa | 12.08 | [2] |

Table 2: Antimicrobial Activity of Thiouracil Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Thiouracil Derivative 7b | S. aureus | 1.17 | [3] |

| Thiouracil Derivative 7c | B. subtilis | 2.34 | [3] |

| Amoxicillin (Reference) | S. aureus | 4.68 | [3] |

| Amphotericin B (Reference) | C. albicans | 3.00 | [3] |

Table 3: Enzyme Inhibition by Thiouracil Derivatives

| Compound | Enzyme | Ki (µM) | Inhibition Type | Reference |

| 2-Thiouracil | Neuronal Nitric Oxide Synthase (nNOS) | 20 | Competitive | [4] |

| 6-Propyl-2-thiouracil | Iodothyronine deiodinase | - | - | [5] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of diaminothiouracil derivatives suggest their interaction with multiple cellular signaling pathways. While direct studies on diaminothiouracils are emerging, research on related heterocyclic compounds provides insights into their potential mechanisms of action. Key pathways that may be modulated include those involved in cell proliferation, survival, and inflammation.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Some nitrogen-containing heterocyclic compounds have been shown to inhibit components of this pathway. It is hypothesized that diaminothiouracil derivatives could exert their anticancer effects by targeting key kinases within this cascade.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by diaminothiouracil derivatives.

Experimental Workflow for Biological Evaluation

The assessment of the biological activity of newly synthesized diaminothiouracil compounds follows a standardized workflow, from initial screening to more detailed mechanistic studies.

Caption: A typical experimental workflow for the biological evaluation of diaminothiouracil compounds.

Conclusion and Future Directions

The journey from the initial discovery of thiouracil's antithyroid properties to the synthesis and evaluation of diaminothiouracil derivatives showcases a rich history of medicinal chemistry. The diaminothiouracil scaffold represents a "privileged structure" in drug discovery, demonstrating a wide range of biological activities. The synthetic routes are well-established, allowing for the generation of diverse libraries of compounds for further screening.

Future research in this area should focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the diaminothiouracil core and evaluation of the biological activities of the resulting analogs will be crucial for identifying more potent and selective compounds.

-

Target Identification: Elucidating the specific molecular targets of active diaminothiouracil derivatives will provide a deeper understanding of their mechanisms of action and facilitate rational drug design.

-

Pharmacokinetic and Pharmacodynamic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the in vivo efficacy of lead compounds, are necessary for their translation into clinical candidates.

The foundational knowledge presented in this guide provides a solid starting point for researchers to explore the full therapeutic potential of diaminothiouracil compounds in various disease areas.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-thiouracil is a selective inhibitor of neuronal nitric oxide synthase antagonising tetrahydrobiopterin-dependent enzyme activation and dimerisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Studies on the Electronic Structure of 4,5-Diamino-2-thiouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comprehensive theoretical studies on the electronic structure of 4,5-Diamino-2-thiouracil are limited in publicly available scientific literature. This guide provides a detailed theoretical framework based on the known electronic properties of the 2-thiouracil core and the well-understood effects of amino group substitutions on pyrimidine-like rings. The computational methodologies proposed are based on established practices for similar molecular systems.

Introduction

4,5-Diamino-2-thiouracil is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. As a bioisostere of naturally occurring nucleobases, its potential interactions with biological targets are governed by its electronic structure. Understanding the distribution of electrons, molecular orbital energies, and reactivity is paramount for the rational design of novel therapeutics. This technical guide synthesizes theoretical knowledge of related compounds to build a comprehensive picture of the electronic characteristics of 4,5-Diamino-2-thiouracil and provides a robust computational workflow for its detailed investigation.

Electronic Structure of the 2-Thiouracil Core

The electronic properties of 4,5-Diamino-2-thiouracil are fundamentally derived from the 2-thiouracil core. The replacement of the oxygen atom at the C2 position of uracil with a sulfur atom introduces significant changes to the electronic landscape.

First-principles calculations based on Density Functional Theory (DFT) have been employed to study the 2-thiouracil molecule.[1] The planar, aromatic pyrimidine ring features a carbonyl group at C4, a thione group at C2, and two nitrogen atoms within the ring.[2] The presence of the sulfur atom, being less electronegative and more polarizable than oxygen, influences the charge distribution and molecular orbital energies.

Theoretical calculations have provided insights into the bond lengths and angles of the 2-thiouracil molecule, which are in good agreement with experimental data.[3] The C=S bond is significantly longer than a C=O bond, which affects the geometry and electronic conjugation within the ring. The electronic structure of 2-thiouracil is characterized by the presence of π orbitals delocalized over the pyrimidine ring and lone pair orbitals on the nitrogen, oxygen, and sulfur atoms. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to its chemical reactivity and electronic transitions.

Table 1: Calculated and Experimental Geometric Parameters for 2-Thiouracil

| Parameter | Calculated (DFT) Bond Length (Å)[3] | Experimental Bond Length (Å)[1] |

| C=O | 1.220 | 1.230 |

| C=S | 1.650 | 1.680 |

| Parameter | Calculated (DFT) Bond Angle (°)[3] | Experimental Bond Angle (°)[1] |

| O-C-N | 119.8 | 119.2 |

| S-C-N | 122.4 | 122.2 |

The Influence of 4,5-Diamino Substitution

The introduction of two amino (-NH2) groups at the C4 and C5 positions of the thiouracil ring is expected to profoundly alter its electronic properties. Amino groups are strong electron-donating groups through resonance (mesomeric effect) and can also participate in hydrogen bonding.

Studies on 4,5-diaminopyrimidine have shown that the functionalization of the C5=C6 bond (analogous to the C4-C5 positions in thiouracil) with amino groups leads to significant changes in photophysical and electronic properties.[4][5] The key effects include:

-

Increased Electron Density: The electron-donating nature of the amino groups increases the electron density of the pyrimidine ring, particularly at the ortho and para positions relative to the amino groups.

-

HOMO-LUMO Gap Reduction: The donation of electrons from the amino groups raises the energy of the HOMO and can lower the energy of the LUMO, leading to a smaller HOMO-LUMO energy gap. This generally correlates with increased chemical reactivity.

-

Red-Shift in Absorption Spectra: The introduction of amino groups typically causes a bathochromic (red) shift in the lowest-energy absorption band.[4]

-

Changes in Reactivity: The increased electron density makes the ring more susceptible to electrophilic attack. The amino groups themselves can act as nucleophiles and hydrogen bond donors.

Hypothesized Electronic Structure of 4,5-Diamino-2-thiouracil

Based on the foundational electronic structure of 2-thiouracil and the known effects of diamino substitution, we can hypothesize the key electronic features of 4,5-Diamino-2-thiouracil.

The molecule is expected to have a highly electron-rich pyrimidine ring. The resonance donation from the two amino groups will significantly influence the charge distribution. The HOMO is likely to have significant contributions from the p-orbitals of the amino nitrogens and the pyrimidine ring, while the LUMO is expected to be a π* orbital of the conjugated system. The reduced HOMO-LUMO gap would suggest a molecule with higher reactivity compared to 2-thiouracil.

Table 2: Hypothesized Electronic Properties of 4,5-Diamino-2-thiouracil

| Property | Hypothesized Characteristic | Rationale |

| Molecular Geometry | Largely planar pyrimidine ring. | To maintain aromaticity and conjugation. |

| Charge Distribution | High electron density on the pyrimidine ring and the exocyclic sulfur and amino nitrogen atoms. | Combined electron-donating effects of the amino groups and the inherent polarity of the thiouracil core. |

| HOMO Energy | Higher than that of 2-thiouracil. | Electron donation from the amino groups raises the energy of the highest occupied molecular orbital. |

| LUMO Energy | Potentially lower than that of 2-thiouracil. | Extended conjugation and perturbation by the amino groups. |

| HOMO-LUMO Gap | Smaller than that of 2-thiouracil. | Consequence of the raised HOMO and potentially lowered LUMO energies. |

| Reactivity | More reactive towards electrophiles and a better electron donor compared to 2-thiouracil. | A smaller HOMO-LUMO gap indicates higher chemical reactivity. |

| UV-Vis Absorption | λmax shifted to a longer wavelength (red-shifted) compared to 2-thiouracil. | The extended π-system and the electron-donating amino groups reduce the energy required for electronic transitions.[4] |

Proposed Computational Methodology

To obtain precise quantitative data on the electronic structure of 4,5-Diamino-2-thiouracil, a detailed computational study is required. The following protocol outlines a robust approach using Density Functional Theory (DFT), which has proven effective for similar systems.[1][6]

5.1. Geometry Optimization and Vibrational Frequency Analysis

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked functional for organic molecules.

-

Basis Set: 6-311++G(d,p) or a larger basis set like aug-cc-pVTZ to accurately describe the electronic structure, including diffuse functions for the lone pairs and polarization functions for bond descriptions.

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

-

Procedure:

-

Construct the initial 3D structure of 4,5-Diamino-2-thiouracil.

-

Perform a full geometry optimization without any symmetry constraints to find the minimum energy conformation.

-

Follow the optimization with a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

-

5.2. Electronic Structure Analysis

-

Method: Single-point energy calculation on the optimized geometry using the same DFT functional and basis set.

-

Properties to Calculate:

-

Molecular Orbitals (HOMO, LUMO): Visualize the frontier molecular orbitals to understand the regions of electron density involved in chemical reactions. Calculate the HOMO-LUMO energy gap.

-

Natural Bond Orbital (NBO) Analysis: Determine the natural atomic charges to understand the charge distribution and identify potential sites for nucleophilic and electrophilic attack. Analyze donor-acceptor interactions.

-

Molecular Electrostatic Potential (MEP): Map the MEP onto the electron density surface to visualize the charge distribution and predict sites for non-covalent interactions.

-

Global Reactivity Descriptors: Calculate chemical potential, hardness, softness, and electrophilicity index from the HOMO and LUMO energies to quantify the molecule's reactivity.

-

5.3. Excited State Analysis

-

Method: Time-Dependent Density Functional Theory (TD-DFT) using the optimized ground-state geometry.

-

Functional and Basis Set: The same as for the ground-state calculations.

-

Procedure:

-

Perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths.

-

Simulate the UV-Vis absorption spectrum and compare it with experimental data if available.

-

Visualization of Computational Workflow

The logical flow of the proposed computational study can be visualized as follows:

Caption: Computational workflow for the theoretical analysis of 4,5-Diamino-2-thiouracil.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2‑Thiouracil Antithyroid Drug Delivery with Functionalized BC3 Monolayers: A First-Principles Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of diamino and imidazole functionalization on the photophysical properties and electronic and structural dynamics of the pyrimidine nucleobase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Conformations of 2-thiouracil in the aqueous solution and its adsorption behavior on the gold substrates explored by DFT calculations and experimental methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 4,5-Diamino-2-thiouracil in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-Diamino-2-thiouracil, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its behavior in various organic solvents, standardized experimental protocols for solubility determination, and a workflow for these procedures.

Executive Summary

Understanding the solubility of 4,5-Diamino-2-thiouracil is critical for its application in synthesis, formulation, and biological studies. This guide consolidates available solubility information, acknowledging a notable lack of direct quantitative data for the target compound. To address this, we present qualitative observations for 4,5-Diamino-2-thiouracil alongside quantitative solubility data for structurally related thiouracil analogs. Furthermore, a detailed methodology for the widely accepted shake-flask method for solubility determination is provided to enable researchers to generate precise data.

Solubility Profile of 4,5-Diamino-2-thiouracil and Analogs

To provide a more comprehensive picture, the following table summarizes the quantitative solubility of closely related thiouracil compounds. This data can serve as a valuable reference point for solvent selection and for estimating the potential solubility behavior of 4,5-Diamino-2-thiouracil, which features additional amino groups that may influence its polarity and hydrogen bonding capacity.

| Compound | Solvent | Solubility |

| 2-Thiouracil | Dimethyl sulfoxide (DMSO) | ~25 mg/mL[1] |

| Dimethylformamide (DMF) | ~15 mg/mL[1] | |

| 4-Thiouracil | Ethanol | ~2 mg/mL[2] |

| Dimethyl sulfoxide (DMSO) | ~10 mg/mL[2] | |

| Dimethylformamide (DMF) | ~12 mg/mL[2] | |

| Propylthiouracil | Ethanol | ~2 mg/mL[3] |

| Dimethyl sulfoxide (DMSO) | ~10 mg/mL[3] | |

| Dimethylformamide (DMF) | ~12.5 mg/mL[3] |

Note: The addition of two amino groups to the thiouracil backbone in 4,5-Diamino-2-thiouracil is expected to increase its polarity and capacity for hydrogen bonding, which may lead to different solubility characteristics compared to the analogs listed.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a robust and widely recognized technique for determining the thermodynamic solubility of a solid in a solvent.

Objective: To determine the saturation concentration of a compound in a given solvent at a specific temperature.

Materials:

-

4,5-Diamino-2-thiouracil (or other test compound)

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, DMF)

-

Glass flasks or vials with airtight seals

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of the solid compound to a flask containing the chosen organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the flasks to prevent solvent evaporation and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The shaking should be vigorous enough to ensure good mixing but not so aggressive as to cause particle size reduction.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same constant temperature to let the excess solid settle. Subsequently, separate the solid and liquid phases. This can be achieved by either:

-

Centrifugation: Centrifuge the samples at the experimental temperature to pellet the excess solid.

-

Filtration: Filter the solution using a syringe filter. It is important to pre-saturate the filter with the solution to avoid loss of the compound due to adsorption onto the filter membrane.

-

-

Sample Preparation and Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.

-

Data Interpretation: The measured concentration of the diluted sample, corrected for the dilution factor, represents the solubility of the compound in the specific solvent at the experimental temperature. It is recommended to perform the experiment in triplicate to ensure the reliability of the results.

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of 4,5-Diamino-2-thiouracil.

References

Methodological & Application

Synthesis of Fused Pyrimidines Using 4,5-Diamino-2-thiouracil: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various fused pyrimidine systems starting from 4,5-diamino-2-thiouracil. Fused pyrimidines are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules, including purines and pteridines. Their diverse pharmacological properties, ranging from anticancer to antimicrobial activities, make them attractive scaffolds in drug discovery and development. 4,5-Diamino-2-thiouracil is a versatile precursor for the construction of these bicyclic and polycyclic systems due to the presence of reactive vicinal amino groups and a thiourea moiety.

Introduction to Fused Pyrimidines from 4,5-Diamino-2-thiouracil

4,5-Diamino-2-thiouracil serves as a key building block for the synthesis of a variety of fused pyrimidine heterocycles, primarily through cyclocondensation reactions. The adjacent amino groups at the C4 and C5 positions of the pyrimidine ring readily react with bifunctional electrophiles to form a new fused ring. The presence of the 2-thioxo group offers an additional site for modification or can be retained in the final product, contributing to its biological activity.

Common fused pyrimidine systems synthesized from this precursor include:

-

Purines (Thiopurines): Reaction with one-carbon synthons like formic acid, formamide, or carbon disulfide leads to the formation of the imidazole ring, yielding 2-thioxo-purine derivatives.

-

Pteridines (Thiopteridines): Condensation with α-dicarbonyl compounds results in the formation of a pyrazine ring, leading to 2-thioxo-pteridine derivatives.

-

Thiazolo[4,5-d]pyrimidines: Reaction with reagents like carbon disulfide or isothiocyanates can lead to the formation of a fused thiazole ring.

-

Pyrimido[4,5-d]pyrimidines: Cyclization with various reagents can also lead to the formation of a second pyrimidine ring.

These fused heterocyclic systems are of significant interest in medicinal chemistry due to their structural analogy to endogenous purines, allowing them to act as antagonists or inhibitors of key enzymes and receptors involved in cellular signaling pathways.

Data Presentation: Synthesis of Fused Pyrimidines

The following table summarizes the synthesis of various fused pyrimidines from 4,5-diamino-2-thiouracil and its analogues, highlighting the reactants, reaction conditions, and reported yields.

| Fused Pyrimidine Product | Reactant(s) | Solvent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| Purine Derivatives | ||||||

| 2-Thiopurine | Formic acid | N/A | Heat, reflux | 4-5 h | 65-75 | [1] |

| 2-Thioxanthine | Urea | N/A | Fusion at 180-200 °C | - | - | [2] |

| 2,7-Dithioxanthine | Carbon disulfide | Pyridine | Reflux | - | - | |

| Thiazolo[4,5-d]pyrimidine Derivatives | ||||||

| 7-Amino-5-methyl-2-thioxo-thiazolo[4,5-d]pyrimidine | Acetylacetone | Ethanol | Acetic acid (catalyst) | Reflux | - | |

| 7-Aryl-2-thioxo-thiazolo[4,5-d]pyrimidines | Aromatic aldehydes | DMF | KOH | - | - | [3] |

| Pyrimido[4,5-d]pyrimidine Derivatives | ||||||

| 2,5,7-Trisubstituted pyrimido[4,5-d]pyrimidines | Aldehyde, Thiourea | - | - | - | - | [4] |

| 5,6-Dihydropyrimido[4,5-d]pyrimidines | Aromatic aldehydes | Water | Cs2CO3, 100°C | 15 h | 64-98 |

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations starting from 4,5-diamino-2-thiouracil.

Protocol 1: Traube Synthesis of 2-Thiopurine

This protocol describes the classical Traube synthesis for the formation of a purine ring system.[1]

Materials:

-

4,5-Diamino-2-thiouracil

-

98-100% Formic acid

-

Heating mantle with a temperature controller

-

Round-bottom flask with reflux condenser

-

Nitrogen or argon gas inlet

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas inlet, place 4,5-diamino-2-thiouracil (10 mmol).

-

Add an excess of 98-100% formic acid (e.g., 20 mL).

-

Heat the reaction mixture to reflux under an inert atmosphere (N₂ or Ar) for 4-5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Chloroform:Methanol, 9:1).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate upon cooling. If not, carefully evaporate the excess formic acid under reduced pressure.

-

Wash the resulting solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting material and impurities.

-

Dry the product under vacuum to obtain 2-thiopurine.

-

Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Protocol 2: Synthesis of 2-Thioxanthine

This protocol outlines the synthesis of 2-thioxanthine through a fusion reaction with urea.[2]

Materials:

-

4,5-Diamino-2-thiouracil

-

Urea

-

High-temperature oil bath or sand bath

-

Reaction tube or flask

-

Stirring apparatus

Procedure:

-

Thoroughly mix 4,5-diamino-2-thiouracil (10 mmol) and urea (20 mmol, 2 equivalents) in a reaction vessel.

-

Heat the mixture in an oil or sand bath to a temperature of 180-200 °C.

-

Maintain this temperature and stir the molten mixture for 1-2 hours. Ammonia gas will be evolved during the reaction.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Treat the resulting solid with a hot aqueous solution of sodium hydroxide to dissolve the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the filtrate with acetic acid or hydrochloric acid to precipitate the 2-thioxanthine.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the product from a suitable solvent (e.g., water or dilute acetic acid) for further purification.

-

Characterize the purified product.

Protocol 3: Synthesis of 7-Amino-5-methyl-2-thioxo-thiazolo[4,5-d]pyrimidine

This protocol describes the synthesis of a thiazolo[4,5-d]pyrimidine derivative through condensation with a β-dicarbonyl compound.

Materials:

-

4,5-Diamino-2-thiouracil

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Reflux apparatus

Procedure:

-

Dissolve 4,5-diamino-2-thiouracil (10 mmol) in ethanol (50 mL) in a round-bottom flask.

-

Add acetylacetone (11 mmol, 1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).

-

Heat the reaction mixture to reflux for 6-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Dry the product to obtain 7-amino-5-methyl-2-thioxo-thiazolo[4,5-d]pyrimidine.

-

Further purification can be achieved by recrystallization from a suitable solvent.

-

Characterize the final product.

Signaling Pathways and Drug Development Applications

Fused pyrimidines derived from 4,5-diamino-2-thiouracil have shown significant potential in drug development, particularly as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells.

Inhibition of EGFR Signaling Pathway